BMS-817378 - 1174161-69-3

BMS-817378

Catalog Number: EVT-254684
CAS Number: 1174161-69-3
Molecular Formula: C24H18ClF2N4O7P
Molecular Weight: 578.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BMS-817378 involves several key steps that utilize various chemical reactions to construct the complex molecular structure. The synthetic pathway typically includes:

  1. Formation of Intermediate Compounds: Initial steps often involve the creation of simpler precursor molecules through standard organic reactions such as alkylation and acylation.
  2. Cyclization Reactions: These intermediates undergo cyclization to form the core structure of BMS-817378. This step is critical for establishing the compound's pharmacophore.
  3. Final Modifications: The final stages may include functional group modifications to enhance solubility and bioavailability.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but are essential for achieving optimal yields and purity levels .

Molecular Structure Analysis

BMS-817378 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17_{17}H19_{19}N5_{5}O2_{2}S, indicating the presence of nitrogen, sulfur, and oxygen atoms integral to its mechanism of action.

Structural Features

  • Core Structure: The compound features a central aromatic system that is crucial for receptor binding.
  • Functional Groups: It contains various substituents such as amines and sulfonamides that enhance its interaction with target proteins.

Data from X-ray crystallography or NMR spectroscopy may provide insights into the precise three-dimensional arrangement of atoms within the molecule, which is vital for understanding its interactions with biological targets .

Chemical Reactions Analysis

BMS-817378 participates in various chemical reactions that are relevant to its function as a MET inhibitor. Key reactions include:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with the active site of the MET receptor.
  2. Metabolic Transformations: In vivo studies indicate that BMS-817378 undergoes metabolic processes such as oxidation and conjugation, which can affect its pharmacokinetics.

Understanding these reactions helps elucidate how BMS-817378 exerts its therapeutic effects while also highlighting potential pathways for drug resistance .

Mechanism of Action

The mechanism of action of BMS-817378 primarily involves the inhibition of MET signaling pathways. Upon binding to the MET receptor:

  1. Inhibition of Tyrosine Kinase Activity: BMS-817378 blocks the phosphorylation of tyrosine residues on the MET receptor, preventing downstream signaling cascades that promote cell proliferation and survival.
  2. Induction of Apoptosis: By inhibiting these pathways, the compound can lead to increased apoptosis in cancer cells that rely on MET signaling for growth.

Data from preclinical studies suggest that BMS-817378 effectively reduces tumor growth in models expressing high levels of MET .

Physical and Chemical Properties Analysis

BMS-817378 possesses several notable physical and chemical properties:

These properties are critical for formulation development and ensuring effective delivery in therapeutic contexts .

Applications

BMS-817378 has been explored primarily in the context of oncology due to its ability to inhibit tumor growth associated with aberrant MET signaling. Its applications include:

  • Cancer Therapy: Investigated as a monotherapy or in combination with other agents for treating solid tumors characterized by overactive MET pathways.
  • Research Tool: Utilized in preclinical studies to better understand MET-related signaling mechanisms and their implications in cancer biology.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile across different cancer types .

Introduction to BMS-817378: Context and Research Significance

BMS-817378 as a Prodrug in Targeted Cancer Therapy

BMS-817378 (also designated SCR-1481B1) functions as a strategically designed prodrug of the active metabolite BMS-794833. This prodrug approach addresses critical pharmacokinetic limitations of the parent compound, particularly concerning solubility and bioavailability. Upon systemic administration, BMS-817378 undergoes enzymatic hydrolysis in vivo, releasing BMS-794833—a potent multi-kinase inhibitor. This metabolic conversion enables higher effective plasma concentrations of the active agent while minimizing off-target toxicity during distribution [3] [9]. The tris salt formulation (CAS# 1174161-86-4) enhances aqueous solubility, facilitating pharmaceutical processing and absorption. The prodrug strategy exemplifies rational drug design to overcome barriers in delivering kinase inhibitors to tumor sites, particularly in advanced solid malignancies where target kinases (MET/VEGFR-2/TAM) drive oncogenic progression [5] [8].

Table 1: Physicochemical and Metabolic Properties of BMS-817378 and Its Active Metabolite

PropertyBMS-817378 (Prodrug)BMS-794833 (Active Form)
Molecular Weight742.07 g/mol (tris salt)~600 g/mol (estimated)
SolubilityEnhanced aqueous solubilityLimited; requires prodrug
Primary Metabolic RouteHydrolytic activationPhase I/II oxidation
Key Functional GroupsPhosphate esterFree hydroxyl groups

Role in Dual MET/VEGFR-2 Inhibition and Kinase Selectivity

BMS-817378’s therapeutic significance stems from the target profile of its active form, BMS-794833, which exhibits dual inhibition of MET (IC₅₀ = 3.9 nM) and VEGFR-2 (KDR, IC₅₀ undisclosed but confirmed as primary target). This dual blockade disrupts complementary oncogenic pathways: MET-driven tumor cell invasion/metastasis and VEGFR-2-mediated angiogenesis. The compound demonstrates exceptional selectivity, maintaining >500-fold selectivity against non-target kinases while potently inhibiting the TAM receptor family (Axl, IC₅₀ = 1.1 nM; Tyro3, IC₅₀ = 4.3 nM; Mer, IC₅₀ = 14 nM) [1] [6] [7].

This selectivity profile translates to multifaceted anti-tumor mechanisms:

  • Anti-proliferative effects: Selective growth inhibition in MET-dependent cell lines (GTL-16 gastric carcinoma, IC₅₀ = 100 nM; NCI-H1993 NSCLC, IC₅₀ = 150 nM) while sparing MET-independent lines (NCI-N87, IC₅₀ > 10,000 nM) [1] [6].
  • Anti-metastatic activity: Potent suppression of HGF-induced cell scattering (DU145 prostate cancer, IC₅₀ = 200 nM) and invasion via MET/Axl axis blockade [6] [7].
  • Immunomodulation: Pan-TAM inhibition reverses immunosuppressive tumor microenvironments by blocking Gas6/PS-mediated PD-L1 upregulation [7].

Table 2: Kinase Inhibition Profile of BMS-794833 (Active Metabolite)

Kinase TargetIC₅₀ (nM)Cellular Functional Consequence
Axl1.1Reduced migration/invasion; enhanced anti-PD-1 response
MET3.9Suppressed proliferation in MET-amplified models
Tyro34.3Modulated tumor immune tolerance
Mer14Inhibited macrophage efferocytosis
VEGFR-2UndisclosedAnti-angiogenic activity
Selectivity Ratio>500-fold vs. non-target kinasesMinimized off-target toxicity

Historical Development and Collaborative Research Milestones

BMS-817378 emerged from collaborative oncology programs between Bristol-Myers Squibb and Simcere Pharmaceuticals, with its first clinical evaluation (NCT00792558) targeting advanced solid tumors. The prodrug was developed to improve the pharmacokinetic limitations of BMS-794833 while retaining its unique kinase inhibition profile [5] [9]. Key milestones include:

  • Preclinical validation (2008–2012): Seminal studies established BMS-777607 (structurally related to BMS-794833) as a potent MET/TAM inhibitor with anti-tumor efficacy in xenograft models. This laid the mechanistic foundation for prodrug development [1] [6].
  • Translational research (2016–2019): Simcere Pharmaceuticals advanced BMS-817378 into Phase I trials in China, focusing on its activation kinetics and tumor distribution. Parallel research uncovered its immunomodulatory potential via TAM/PD-L1 axis disruption [5] [7].
  • Combination therapy breakthroughs (2019): Landmark studies demonstrated synergistic efficacy of pan-TAM inhibitors (BMS-777607, the analog of the active metabolite) with anti-PD-1 in triple-negative breast cancer models. This highlighted BMS-817378’s potential role in immuno-oncology combinations [7].

Table 3: Development Timeline of BMS-817378 and Related Compounds

YearMilestoneContributing Organizations
2008Characterization of BMS-777607 MET/TAM inhibitionBristol-Myers Squibb
2011Initiation of BMS-794833 (active form) Phase IBristol-Myers Squibb
2016Phase I trials of BMS-817378 in ChinaSimcere Pharmaceuticals
2019Validation of TAM/PD-1 synergy in TNBC modelsAcademic/Industry collaboration

The development trajectory underscores a strategic shift from single-target MET inhibitors to multi-kinase targeting agents with immunomodulatory potential. BMS-817378 exemplifies this evolution, positioning itself as a versatile therapeutic candidate capable of suppressing oncogenic signaling while remodeling tumor immune responses [5] [7] [9].

Properties

CAS Number

1174161-69-3

Product Name

BMS-817378

IUPAC Name

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate

Molecular Formula

C24H18ClF2N4O7P

Molecular Weight

578.85

InChI

InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36)

InChI Key

KXDZWUPUSDCGDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F

Synonyms

(Z)-N-(4-((3-chloro-2-imino-1,2-dihydropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1-((phosphonooxy)methyl)-1,4-dihydropyridine-3-carbimidic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.